molecular formula C10H9ClN2S2 B3149871 5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 680221-21-0

5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B3149871
CAS No.: 680221-21-0
M. Wt: 256.8 g/mol
InChI Key: BITYYYRAIXGNPJ-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a chemical compound with the molecular formula C10H9ClN2S2 and a molecular weight of 256.8 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on the general properties of thiadiazole derivatives, it can be hypothesized that the compound might interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Thiadiazole derivatives have been found to exhibit cytotoxic activity, suggesting that they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The compound’s solubility in common organic solvents and insolubility in water suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the cytotoxic activity of some thiadiazole derivatives, it’s possible that this compound could induce cell death or inhibit cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas at 2-8°C to maintain its stability . Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS). This interaction is crucial as it helps in protecting cells from oxidative damage. Additionally, the compound binds to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancerous cells while promoting the survival of healthy cells. Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, the compound can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects such as changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress and inflammation. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and impaired kidney function. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can be metabolized into various intermediates, some of which may have biological activity. Additionally, it can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to other organelles, such as the endoplasmic reticulum, through specific targeting signals and post-translational modifications. These localizations are essential for the compound’s role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzyl chloride with 5-chloro-1,2,4-thiadiazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
  • 5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

IUPAC Name

5-chloro-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITYYYRAIXGNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Reactant of Route 2
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5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

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